1-(4-chloro-1H-indol-3-yl)propan-2-one
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Overview
Description
1-(4-Chloro-1H-indol-3-yl)propan-2-one is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a chlorine atom at the 4-position of the indole ring and a propan-2-one group attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-indol-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloroindole with propanoyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. Another approach is the Claisen-Schmidt condensation reaction, where 4-chloroindole-3-carboxaldehyde is reacted with acetone in the presence of a base like potassium hydroxide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Chloro-1H-indol-3-yl)propanoic acid.
Reduction: 1-(4-Chloro-1H-indol-3-yl)propan-2-ol or 1-(4-Chloro-1H-indol-3-yl)propan-2-amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-1H-indol-3-yl)propan-2-one has found applications in various fields of scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, and this compound may be used in the study of biological processes and pathways.
Medicine: Indole derivatives have shown potential in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(4-Chloro-1H-indol-3-yl)propan-2-one is similar to other indole derivatives, such as 1-(2-chloro-1H-indol-3-yl)propan-2-one and 1-(3-chloro-1H-indol-3-yl)propan-2-one. These compounds differ in the position of the chlorine atom on the indole ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties compared to its analogs.
Comparison with Similar Compounds
1-(2-chloro-1H-indol-3-yl)propan-2-one
1-(3-chloro-1H-indol-3-yl)propan-2-one
1-(4-chloro-1H-indol-3-yl)ethanone
1-(4-chloro-1H-indol-3-yl)butan-2-one
This comprehensive overview provides a detailed understanding of 1-(4-Chloro-1H-indol-3-yl)propan-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)5-8-6-13-10-4-2-3-9(12)11(8)10/h2-4,6,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHNOXYCJXCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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